molecular formula C9H6Cl2IN3 B14769657 2,4-Dichloro-7-cyclopropyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine

2,4-Dichloro-7-cyclopropyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B14769657
M. Wt: 353.97 g/mol
InChI Key: OUDCIMLUHKLSPB-UHFFFAOYSA-N
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Description

2,4-Dichloro-7-cyclopropyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic organic compound It is characterized by the presence of chlorine, iodine, and cyclopropyl groups attached to a pyrrolo[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-7-cyclopropyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-7-cyclopropyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: The cyclopropyl group can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of chlorine with azide would yield 2-azido-4-chloro-7-cyclopropyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine.

Scientific Research Applications

2,4-Dichloro-7-cyclopropyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-7-cyclopropyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
  • 2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
  • 2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine

Uniqueness

2,4-Dichloro-7-cyclopropyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of the cyclopropyl and iodine groups, which confer distinct chemical and biological properties. These groups can enhance the compound’s reactivity and its ability to interact with specific biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H6Cl2IN3

Molecular Weight

353.97 g/mol

IUPAC Name

2,4-dichloro-7-cyclopropyl-5-iodopyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C9H6Cl2IN3/c10-7-6-5(12)3-15(4-1-2-4)8(6)14-9(11)13-7/h3-4H,1-2H2

InChI Key

OUDCIMLUHKLSPB-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=C(C3=C2N=C(N=C3Cl)Cl)I

Origin of Product

United States

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